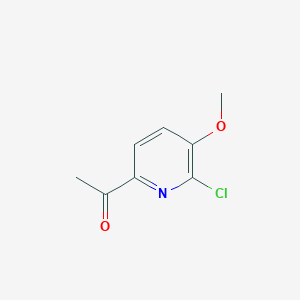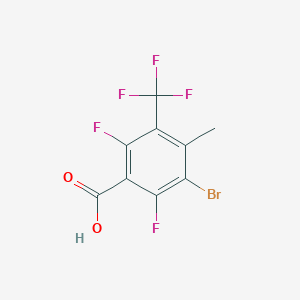
4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a trifluoromethoxy group, two bromine atoms, and a thiosemicarbazide moiety, making it an interesting subject for studies in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide typically involves the reaction of 2,4-dibromo-6-trifluoromethoxyphenyl isothiocyanate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often heated to facilitate the formation of the desired thiosemicarbazide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different thiosemicarbazide derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiosemicarbazide derivatives.
Aplicaciones Científicas De Investigación
4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Industry: Used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group and bromine atoms play a crucial role in binding to these targets, while the thiosemicarbazide moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dibromo-6-trifluoromethoxyphenylisothiocyanate
- 2,4-Dibromo-6-(trifluoromethyl)aniline
- 2,4-Dibromo-6-trifluoromethylphenol
Uniqueness
4-(2,4-Dibromo-6-trifluoromethoxyphenyl)-thiosemicarbazide is unique due to the presence of both the trifluoromethoxy group and the thiosemicarbazide moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C8H6Br2F3N3OS |
|---|---|
Peso molecular |
409.02 g/mol |
Nombre IUPAC |
1-amino-3-[2,4-dibromo-6-(trifluoromethoxy)phenyl]thiourea |
InChI |
InChI=1S/C8H6Br2F3N3OS/c9-3-1-4(10)6(15-7(18)16-14)5(2-3)17-8(11,12)13/h1-2H,14H2,(H2,15,16,18) |
Clave InChI |
GTKKYWOEPOAQHA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1OC(F)(F)F)NC(=S)NN)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


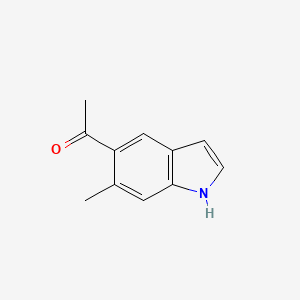
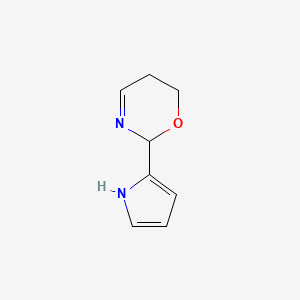
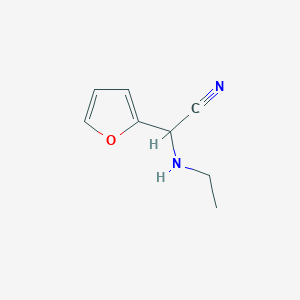

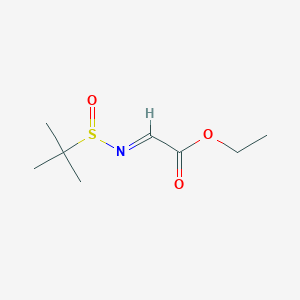
![methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate](/img/structure/B12860697.png)
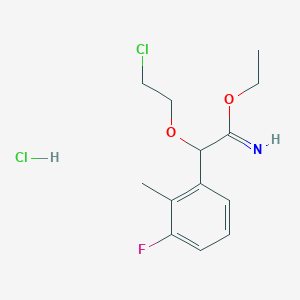
![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)
![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)
![5-[3-(Trifluoromethyl)phenyl]-1H-indole-2,3-dione](/img/structure/B12860741.png)
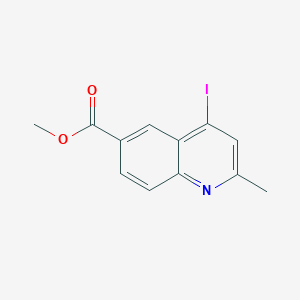
![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
